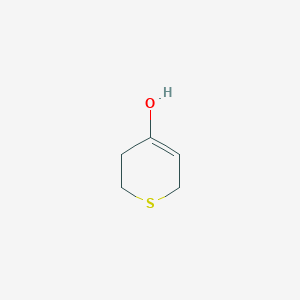

3,6-dihydro-2H-thiopyran-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydro-2H-thiopyran-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c6-5-1-3-7-4-2-5/h1,6H,2-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRNYXNYIOMGJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3,6 Dihydro 2h Thiopyran 4 Ol

Reactions at the Hydroxyl Group (C4-OH)

The secondary hydroxyl group is a prime site for modification, allowing for oxidation to a ketone or conversion into a good leaving group for subsequent nucleophilic substitution reactions.

The secondary alcohol of 3,6-dihydro-2H-thiopyran-4-ol can be oxidized to the corresponding ketone, dihydro-2H-thiopyran-4(5H)-one. This transformation is a standard reaction in organic synthesis, typically achieved using a variety of oxidizing agents. While direct oxidation of the sulfur atom is possible under strong conditions, controlled oxidation of the alcohol can be achieved with common reagents. A related transformation involves the oxidation of dihydro-2H-thiopyran-3(4H)-one using hydrogen peroxide in a mixture of acetic acid and acetic anhydride (B1165640), which highlights the reactivity of the thiopyran ring system to oxidative conditions. researchgate.net

Table 1: Oxidation of this compound

| Reactant | Reagent(s) | Product |

|---|

To enhance its reactivity in nucleophilic substitution reactions, the hydroxyl group can be converted into a trifluoromethanesulfonate (B1224126) (triflate) group, which is an excellent leaving group. This is typically accomplished by reacting the alcohol with trifluoromethanesulfonic anhydride or triflyl chloride in the presence of a non-nucleophilic base like pyridine. The resulting product, 3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate, is a versatile intermediate for introducing a variety of nucleophiles at the C4 position.

Table 2: Triflate Formation Reaction

| Reactant | Reagent(s) | Product |

|---|

Reactions Involving the Carbon-Carbon Double Bond

The C=C double bond in the thiopyran ring readily undergoes addition reactions, allowing for saturation of the ring or introduction of new functional groups across the bond.

The double bond of this compound can be reduced via catalytic hydrogenation to yield the saturated analog, tetrahydro-2H-thiopyran-4-ol. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. researchgate.net This method is a standard and efficient way to produce saturated heterocyclic systems. The hydrogenation of similar dihydropyran derivatives has been successfully achieved using palladium catalysts, underscoring the general applicability of this method. rsc.org

Table 3: Hydrogenation of the C=C Double Bond

| Reactant | Reagent(s) | Product |

|---|

The electron-rich double bond of the dihydrothiopyran ring is susceptible to attack by electrophiles. libretexts.org In an electrophilic addition reaction, an electrophile (E+) attacks the π bond, leading to the formation of a carbocation intermediate. libretexts.orgwikipedia.org This intermediate is then attacked by a nucleophile (Nu-). libretexts.org The regioselectivity of the addition is often governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. slideshare.net

The general mechanism involves two main steps:

Attack of the π electrons of the double bond on the electrophile, forming a carbocation intermediate. youtube.com

Attack of a nucleophile on the carbocation to form the final addition product. libretexts.org

The bromination of dihydrothiopyran derivatives serves as a specific example of electrophilic addition. The reaction of 3,6-dihydro-2H-thiopyran derivatives with bromine (Br₂) can lead to different products depending on the reaction conditions and the specific structure of the starting material. researchgate.net Research indicates that the bromination of 3,4-dihydro-2H-thiopyran derivatives can result in either bromo-substituted 3,4-dihydro-2H-thiopyrans or bromo-substituted 4H-thiopyrans. researchgate.net This suggests that addition and potential subsequent elimination reactions can occur, offering pathways to various brominated thiopyran structures.

Table 4: Potential Bromination Products

| Reactant | Reagent | Potential Product(s) |

|---|

Reactions at the Sulfur Atom

The sulfur atom in the thiopyran ring is a key site for chemical modification, readily undergoing oxidation to various higher oxidation states. This transformation significantly alters the electronic properties and steric profile of the molecule, providing access to important classes of compounds like sulfoxides and sulfones.

Oxidation to Sulfoxides and Sulfones

The thioether moiety within the this compound structure can be selectively oxidized. The oxidation can be controlled to yield either the corresponding sulfoxide (B87167) or, with more potent oxidizing conditions, the sulfone. This reactivity is well-documented for related saturated cyclic sulfides, such as 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones. nih.gov

The synthesis of sulfoxides from such scaffolds has been achieved using reagents like Davis's oxaziridine, which is known for its efficiency in transferring an oxygen atom to sulfur nucleophiles. nih.gov Other methods, including the use of wet bromine, have also been reported, though yields can be variable. nih.gov Careful control of reaction conditions is crucial to prevent overoxidation.

For the synthesis of the corresponding sulfone, stronger oxidizing agents or harsher conditions are typically employed. A common and effective method involves the use of hydrogen peroxide (H₂O₂), often in an acidic medium like a mixture of acetic acid and acetic anhydride. researchgate.net This method has been successfully applied to the multigram scale synthesis of related cyclic sulfones from their ketone precursors. researchgate.net The complete oxidation of the sulfide (B99878) to the sulfone can also be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA), where an excess of the oxidant drives the reaction past the sulfoxide intermediate. nih.gov The choice of oxidant and the stoichiometry allows for the selective formation of either the sulfoxide or the sulfone. organic-chemistry.org

The table below summarizes common oxidation reactions for thiopyran scaffolds.

| Precursor Scaffold | Oxidizing Agent | Product | Reference |

| Dihydro-2H-thiopyran-3(4H)-one | 30% aq. H₂O₂ in AcOH-Ac₂O | Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide | researchgate.net |

| 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one | Davis's oxaziridine | 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxide | nih.gov |

| 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one | m-CPBA | 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S,S-dioxide | nih.gov |

| General Sulfides | Niobium carbide / H₂O₂ | Sulfones | organic-chemistry.orgorganic-chemistry.org |

| General Sulfides | Tantalum carbide / H₂O₂ | Sulfoxides | organic-chemistry.org |

Ring Transformations and Derivatization

The this compound ring is not merely a passive scaffold but an active participant in reactions that build molecular complexity. These include modern cross-coupling reactions for C-C bond formation and classical nucleophilic reactions, as well as serving as a precursor for the synthesis of fused heterocyclic systems.

Cross-Coupling Reactions Utilizing Boronic Acid Derivatives (e.g., 3,6-dihydro-2H-thiopyran-4-ylboronic acid and its pinacol (B44631) ester)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically involving a palladium catalyst to couple an organoboron species with an organohalide or triflate. wikipedia.orglibretexts.org The vinyl boronic acid derivatives of 3,6-dihydro-2H-thiopyran, specifically 3,6-dihydro-2H-thiopyran-4-ylboronic acid and its more stable pinacol ester, are valuable reagents for this transformation. These reagents allow for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position of the thiopyran ring.

The general mechanism of the Suzuki coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org The presence of a base is crucial for the transmetalation step, as it activates the boronic acid or ester. organic-chemistry.org

The 3,6-dihydro-2H-thiopyran-4-ylboronic acid pinacol ester can be coupled with a wide variety of partners, such as bromoarenes, chloroarenes, and vinyl triflates, under standard Suzuki conditions. This versatility enables the synthesis of a diverse library of 4-substituted thiopyran derivatives, which are important intermediates in medicinal chemistry. nih.gov

| Boronic Ester | Coupling Partner (R-X) | Catalyst System (Example) | Product | Reference |

| 3,6-Dihydro-2H-thiopyran-4-ylboronic acid pinacol ester | Aryl Halide (e.g., Bromobenzene) | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-3,6-dihydro-2H-thiopyran | wikipedia.orgorganic-chemistry.org |

| 3,6-Dihydro-2H-thiopyran-4-ylboronic acid pinacol ester | Vinyl Halide (e.g., 1-Bromostyrene) | Pd(OAc)₂, PCy₃, K₃PO₄ | 4-Vinyl-3,6-dihydro-2H-thiopyran | libretexts.orgorganic-chemistry.org |

| 3,6-Dihydro-2H-thiopyran-4-ylboronic acid pinacol ester | Heteroaryl Halide (e.g., 2-Bromopyridine) | Pd₂(dba)₃, P(t-Bu)₃, K₃PO₄ | 4-Heteroaryl-3,6-dihydro-2H-thiopyran | organic-chemistry.org |

Nucleophilic Additions and Substitutions

The reactivity of this compound towards nucleophiles is primarily expressed through its corresponding ketone, tetrahydro-4H-thiopyran-4-one, which can be accessed via oxidation. sigmaaldrich.com This ketone is a versatile building block that readily undergoes nucleophilic addition at the carbonyl carbon. chemicalbook.comresearchgate.net A wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates, can be used to install new substituents at the C4 position, converting the sp² carbonyl carbon to an sp³ center.

For instance, the reaction of tetrahydro-4H-thiopyran-4-one with organometallic reagents provides a direct route to 4-alkyl- or 4-aryl-substituted tetrahydro-2H-thiopyran-4-ols. The reactivity is analogous to its oxygen-containing counterpart, tetrahydro-4H-pyran-4-one, which is a well-established substrate for such transformations. chemicalbook.com Furthermore, the ketone serves as a precursor in condensation reactions, for example, with active methylene (B1212753) compounds, to build more complex molecular architectures. researchgate.net

Formation of Fused Heterocyclic Systems from Thiopyran Precursors

Thiopyran derivatives are valuable precursors for the synthesis of a wide array of fused heterocyclic compounds. rsc.orgnih.gov The inherent functionality of the thiopyran ring can be leveraged in cyclization and annulation reactions to construct bicyclic and polycyclic systems containing additional heteroatoms.

The synthesis of heterocycles fused to a thiopyran ring is an active area of research, yielding scaffolds of significant biological and pharmaceutical interest. rsc.orgresearchgate.net

Thiopyrano-fused Indoles: These systems are commonly prepared from precursors like indoline-2-thione. rsc.orgresearchgate.net For example, a (3+3)-annulation reaction between donor-acceptor cyclopropanes and indoline-2-thiones, catalyzed by a Lewis acid, provides access to indole-fused dihydrothiopyrano scaffolds.

Thiopyrano-fused Quinolines: A frequent strategy for constructing thiopyranoquinolines involves using 2-mercaptoquinoline-3-carbaldehydes as starting materials. rsc.orgresearchgate.net These can undergo cascade reactions with C-H acidic compounds, such as dimedone or malononitrile, to form the fused ring system.

Thiopyrano-fused Pyrimidines: The construction of fused pyrimidines often involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with an N-C-N synthon like guanidine (B92328) or urea. nih.gov Thiopyran derivatives containing the requisite functionality, such as a β-ketoester or a β-enaminone, can serve as the starting point for annulating a pyrimidine (B1678525) ring onto the thiopyran core.

Thiopyrano-fused Thiazoles: Thiazolidinone derivatives are common precursors for these fused systems. rsc.orgresearchgate.net For example, 5-arylideneisorhodanines can react with compounds containing activated nitriles, such as malononitrile, via a Michael addition followed by cyclization to yield thiopyrano[2,3-d]thiazole derivatives. researchgate.net

The table below provides examples of synthetic strategies for these fused systems.

| Fused System | Precursor Example 1 | Precursor Example 2 | Reaction Type | Reference |

| Thiopyrano-indole | Indoline-2-thione | Donor-acceptor cyclopropane | (3+3)-Annulation | |

| Thiopyrano-quinoline | 2-Mercaptoquinoline-3-carbaldehyde | Malononitrile | Cascade Condensation | researchgate.net |

| Thiopyrano-pyrimidine | Thiopyran-β-enaminone | Guanidine | Cyclocondensation | nih.gov |

| Thiopyrano-thiazole | 5-Arylideneisorhodanine | Malononitrile | Michael Addition/Cyclization | researchgate.net |

Insufficient Information Found to Generate a Detailed Article on the Stereochemical Transformations of this compound

Despite a comprehensive search of available scientific literature, detailed research findings and specific data concerning the stereochemical aspects of chemical transformations involving this compound are not sufficiently available to construct the requested in-depth article. While general information on the synthesis and reactivity of the broader class of 3,6-dihydro-2H-thiopyrans exists, specific studies focusing on the stereocontrolled reactions at the C-4 hydroxyl group and the influence of this functionality on the stereochemical outcome of transformations of the thiopyran ring are limited.

The performed searches yielded some relevant but general information, including:

Synthesis of the Dihydrothiopyran Ring: Several methods for the synthesis of the 3,6-dihydro-2H-thiopyran scaffold have been documented, with the hetero-Diels-Alder reaction being a prominent route. Some of these methods offer a degree of stereoselectivity in the formation of the ring itself.

Reactions of Substituted Dihydrothiopyrans: There are reports on various reactions of substituted 3,6-dihydro-2H-thiopyrans, such as stereospecific ring contractions and selective reductions of other functional groups present on the ring system. For instance, the reduction of 3-nitro-2H-thiopyrans to their 3,4-dihydro counterparts has been described.

Reactions of Related Thiochromans: Research on related structures, such as 3-halogenothiochroman-4-ones, has shown that their reduction can lead to the formation of specific stereoisomers, for example, cis-3-halogenothiochroman-4-ols.

However, a critical gap in the available literature is the lack of specific studies and accompanying data tables on the stereochemical transformations of this compound. This includes, but is not limited to, stereoselective oxidations of the hydroxyl group, stereocontrolled reductions of the corresponding ketone (dihydro-2H-thiopyran-4-one) to yield different stereoisomers of the alcohol, and the diastereoselective functionalization of the carbon-carbon double bond as influenced by the C-4 hydroxyl group.

Without access to peer-reviewed research articles presenting detailed experimental results, including diastereomeric ratios or enantiomeric excesses for various transformations of this compound, it is not possible to generate the scientifically accurate and data-rich article as per the user's specific outline and instructions. The creation of such an article requires concrete data from which to build a thorough and authoritative discussion on the stereochemical aspects of this particular compound's reactivity.

Therefore, the requested article cannot be generated at this time due to the insufficient availability of specific research data in the public domain.

Advanced Spectroscopic Characterization of 3,6 Dihydro 2h Thiopyran 4 Ol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment of individual protons and carbons, their connectivity, and the molecule's stereochemistry. For 3,6-dihydro-2H-thiopyran-4-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while spin-spin coupling patterns provide information about adjacent protons.

Based on the structure, one would anticipate signals for the vinylic protons (H-5), the proton on the carbon bearing the hydroxyl group (H-4), and the methylene (B1212753) protons adjacent to the sulfur atom (H-2 and H-6) and the double bond (H-3). The hydroxyl proton (-OH) would also produce a signal, which can vary in position and appearance depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling for this compound This table is predictive and based on the analysis of analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Interactions |

| H-2 | ~2.8 - 3.2 | Multiplet | H-3 |

| H-3 | ~2.5 - 2.9 | Multiplet | H-2, H-4 |

| H-4 | ~4.0 - 4.4 | Multiplet | H-3, H-5 |

| H-5 | ~5.7 - 6.1 | Multiplet | H-4, H-6 |

| H-6 | ~3.0 - 3.4 | Multiplet | H-5 |

| -OH | Variable | Singlet (broad) | None (typically) |

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal. For this compound, five signals are expected: two for the sp² hybridized carbons of the double bond (C-4 and C-5), one for the carbon atom bonded to the hydroxyl group (C-4), and two for the sp³ hybridized carbons adjacent to the sulfur atom (C-2 and C-6).

Analysis of the related compound 3,6-dihydro-2H-thiopyran-1,1-dioxide shows signals for the sp³ carbons adjacent to the sulfone group around 47-52 ppm and sp² carbons around 123-124 ppm. sci-hub.seresearchgate.net For this compound, the C-2 and C-6 carbons adjacent to the thioether would likely appear further upfield. The C-4 carbon, bearing the electron-withdrawing hydroxyl group, would be shifted downfield into the range of 60-70 ppm. The vinylic carbons, C-5, would have chemical shifts typical for a cyclic alkene.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on the analysis of analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~25 - 30 |

| C-3 | ~30 - 35 |

| C-4 | ~65 - 70 |

| C-5 | ~125 - 130 |

| C-6 | ~28 - 33 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-2 with H-3, H-3 with H-4, H-4 with H-5, and H-5 with H-6, confirming the sequence of protons around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal assigned to H-4 would show a cross-peak to the carbon signal assigned to C-4.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). youtube.com This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include a cross-peak from the H-2 protons to C-3, and from the H-5 proton to C-3 and C-6, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry. For this compound, NOESY could distinguish between axial and equatorial positions of the hydroxyl group on the C-4 carbon by observing correlations between H-4 and other protons on the same face of the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₅H₈OS, giving it a molecular weight of approximately 116.18 g/mol . The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

Upon ionization, the molecule would undergo fragmentation. Expected fragmentation pathways could include:

Loss of a water molecule (H₂O) from the molecular ion.

Loss of ethylene (B1197577) (C₂H₄) via a retro-Diels-Alder reaction.

Cleavage of the C-S bonds, leading to sulfur-containing fragments.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate the components of a mixture and identify them based on their retention time and mass spectrum. nih.gov For a purified sample of this compound, GC-MS would provide a single peak at a characteristic retention time. The mass spectrum associated with this peak would confirm the molecular weight and fragmentation pattern as described above, verifying the identity and purity of the compound. sci-hub.seresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group.

C-H Stretch: Absorption bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) would correspond to the stretching of the sp³ C-H bonds, while a weaker band above 3000 cm⁻¹ (e.g., 3010-3095 cm⁻¹) would indicate the sp² C-H bond of the alkene.

C=C Stretch: A medium intensity peak in the range of 1640-1680 cm⁻¹ would be expected for the carbon-carbon double bond within the ring.

C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region would correspond to the stretching vibration of the C-O single bond of the secondary alcohol.

C-S Stretch: The carbon-sulfur bond typically produces a weak absorption in the fingerprint region, around 600-800 cm⁻¹.

The presence of these characteristic bands in the IR spectrum provides strong evidence for the key functional groups in the this compound structure. thermofisher.com

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its chemical structure and composition. tudublin.ieamericanpharmaceuticalreview.com The analysis of this compound via Raman spectroscopy reveals characteristic peaks corresponding to the vibrations of its specific functional groups and the heterocyclic ring structure. Each peak in the Raman spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds.

The key vibrational modes for this compound include the stretching of the hydroxyl (-OH) group, the carbon-sulfur (C-S) bonds within the thiopyran ring, and various carbon-carbon (C-C) and carbon-hydrogen (C-H) vibrations. The C-S stretching vibrations, typically observed in the 600-800 cm⁻¹ region, are particularly diagnostic for sulfur-containing heterocycles. researchgate.net The position and intensity of these peaks can provide insight into the conformation and molecular environment of the compound.

Detailed assignments of the principal Raman bands for this compound are summarized in the table below. This data is compiled from generalized vibrational mode frequencies and analysis of analogous sulfur-containing heterocyclic compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance |

|---|---|---|

| ~3400 | O-H Stretch | Confirms the presence of the hydroxyl group. |

| 2800-3000 | C-H Stretch (Aliphatic) | Corresponds to the C-H bonds of the CH₂ groups in the ring. |

| 1400-1470 | CH₂ Scissoring/Bending | Provides information on the methylene groups of the heterocyclic ring. |

| 1050-1150 | C-O Stretch | Indicates the vibration of the carbon-hydroxyl bond. |

| 800-950 | Ring Breathing Mode | A collective vibration of the thiopyran ring, sensitive to conformation. |

| 650-750 | C-S Stretch | Characteristic vibration confirming the presence of the sulfur heteroatom in the ring. |

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is an essential analytical technique for investigating the structure of optically active chiral molecules. openmedicinalchemistryjournal.comyoutube.com It measures the differential absorption of left and right-circularly polarized light. youtube.com While this compound itself is achiral, the introduction of a substituent can create a chiral center, leading to enantiomeric pairs (R and S forms). CD spectroscopy is the premier method for characterizing such chiral analogs.

Chiral sulfur-containing compounds are significant in asymmetric synthesis and pharmaceuticals. researchgate.netrsc.org The stereochemistry of these molecules profoundly influences their biological and chemical properties. CD spectroscopy can determine the absolute configuration and conformational preferences of these chiral thiopyranol analogs.

Enantiomers of a chiral compound will produce CD spectra that are mirror images of each other. A positive peak (known as a positive Cotton effect) in the spectrum of one enantiomer will correspond to a negative peak (a negative Cotton effect) in the spectrum of its mirror image. mdpi.com This property allows for the unambiguous assignment of the absolute configuration of a molecule when compared with theoretical calculations or spectra of known standards.

The following table illustrates the expected CD spectral data for a hypothetical pair of enantiomers of a chiral this compound analog, such as one with a methyl group at the 5-position.

| Compound | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Cotton Effect |

|---|---|---|---|

| (4R, 5S)-5-methyl-3,6-dihydro-2H-thiopyran-4-ol | 235 | +15,000 | Positive |

| (4S, 5R)-5-methyl-3,6-dihydro-2H-thiopyran-4-ol | 235 | -15,000 | Negative |

| (4R, 5S)-5-methyl-3,6-dihydro-2H-thiopyran-4-ol | 260 | -8,000 | Negative |

| (4S, 5R)-5-methyl-3,6-dihydro-2H-thiopyran-4-ol | 260 | +8,000 | Positive |

The analysis of such spectra provides crucial insights into the stereochemical features of these important heterocyclic compounds, which is vital for applications in fields like medicinal chemistry and materials science. mdpi.comrsc.org

Computational Chemistry Studies on 3,6 Dihydro 2h Thiopyran 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems. It is widely employed for its favorable balance between accuracy and computational cost, making it suitable for a detailed analysis of heterocyclic compounds.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a flexible molecule like 3,6-dihydro-2H-thiopyran-4-ol, this involves a conformational analysis to identify the most stable conformers.

The six-membered thiopyran ring typically adopts non-planar conformations, such as the chair, boat, or twist-boat, to relieve ring strain. The substituent at the C4 position, the hydroxyl (-OH) group, can exist in either an axial or equatorial position. DFT calculations are used to optimize the geometry of these possible conformers and calculate their relative energies to determine the most stable form. Studies on similar heterocyclic systems show that the chair conformation is generally the most stable. The preference for the hydroxyl group to be in an axial or equatorial position is determined by a subtle balance of steric and electronic effects.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on typical computational results for substituted cyclic ethers and thioethers.

| Conformer | -OH Position | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair | Equatorial | B3LYP/6-311G(d,p) | 0.00 |

| Chair | Axial | B3LYP/6-311G(d,p) | 0.65 |

| Twist-Boat | - | B3LYP/6-311G(d,p) | 5.50 |

| Boat | - | B3LYP/6-311G(d,p) | 6.80 |

Quantum chemical calculations are a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.gov

By calculating the ¹H and ¹³C NMR chemical shifts for the optimized geometry of this compound, a theoretical spectrum can be generated. Comparing these predicted shifts with experimental data can confirm the proposed structure and assign specific signals to the corresponding nuclei. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects in the calculation. nih.govnih.gov

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table contains hypothetical data to illustrate the comparison between calculated and experimental values. TMS is used as a reference.

| Atom | Calculated ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C2 | 25.8 | 25.2 | 2.95 | 2.89 |

| C3 | 35.1 | 34.5 | 2.10 | 2.05 |

| C4 | 65.4 | 64.8 | 3.90 | 3.85 |

| C5 | 124.9 | 124.3 | 5.70 | 5.65 |

| C6 | 128.2 | 127.6 | 5.85 | 5.80 |

Analysis of the electronic structure provides fundamental insights into the chemical reactivity and properties of a molecule. umd.eduumd.edu The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. scifiniti.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scifiniti.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, computational studies can map the distribution of these orbitals. It is expected that the HOMO would have significant contributions from the sulfur atom's lone pairs and the π-bond of the double bond. The LUMO is likely to be a π* anti-bonding orbital associated with the C=C double bond. This information helps predict how the molecule will interact with other reagents. scifiniti.comresearchgate.net

Table 3: Calculated Frontier Molecular Orbital Properties This table displays hypothetical data for the most stable conformer of this compound.

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -6.2 | S (lone pair), C5=C6 (π-orbital) |

| LUMO | +1.5 | C5=C6 (π*-orbital) |

| HOMO-LUMO Gap | 7.7 | - |

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reaction pathways, intermediates, and transition states.

For any proposed transformation of this compound, such as oxidation of the sulfur atom or elimination of the hydroxyl group, computational methods can be used to locate the corresponding transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products.

DFT calculations on reactions involving related thiopyran derivatives have been used to explain regioselectivity and stereoselectivity. researchgate.netnih.gov For instance, in a dehydration reaction of this compound, calculations could compare the transition states for different pathways (e.g., leading to different double bond isomers) to predict the major product. The geometry of the TS provides crucial information about the bond-breaking and bond-forming processes.

A computational study on the thermal decomposition of analogous 3,6-dihydro-2H-pyran molecules demonstrated how these parameters can be calculated for a retro-Diels-Alder reaction. mdpi.com Similar calculations for this compound could be performed for various potential reactions to assess their feasibility.

Table 4: Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Dehydration Reaction This table presents hypothetical data calculated at a standard temperature and pressure.

| Parameter | Value (kcal/mol) | Interpretation |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | +25.5 | Energy barrier to be overcome |

| Gibbs Free Energy of Activation (ΔG‡) | +28.0 | Determines the reaction rate |

| Enthalpy of Reaction (ΔH) | -5.2 | Reaction is exothermic |

| Gibbs Free Energy of Reaction (ΔG) | -4.5 | Reaction is spontaneous (exergonic) |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic behavior and conformational preferences of molecules over time. nih.gov For this compound, MD simulations can provide critical insights into the accessible ring conformations and the orientation of the hydroxyl substituent, which are crucial for understanding its reactivity and potential intermolecular interactions.

A typical MD simulation protocol for this compound would involve solvating a single molecule in a periodic box of a suitable solvent, such as water, to mimic physiological conditions. The system would then be subjected to energy minimization, followed by a period of heating and equilibration to the desired temperature and pressure. Production simulations, often on the order of hundreds of nanoseconds, would then be carried out to sample the conformational space of the molecule. frontiersin.org

The conformational landscape of the 3,6-dihydro-2H-thiopyran ring is expected to be dominated by a half-chair conformation, characteristic of six-membered rings containing one double bond. In this conformation, four of the ring atoms lie in a plane, while the other two are puckered out of the plane. Due to the presence of the sulfur atom and the sp2-hybridized carbon atoms, the ring is more flexible than cyclohexane (B81311) but more constrained than a fully saturated thiane (B73995) ring. scispace.com

The position of the hydroxyl group, either axial or equatorial, on the C4 carbon atom, significantly influences the stability of the conformers. The relative populations of the axial and equatorial conformers can be determined from the MD trajectory by analyzing the dihedral angles involving the hydroxyl group. The interplay of steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom or the pi-system of the double bond would be a key determinant of the preferred conformation.

Table 1: Hypothetical Conformational Population Analysis from a 500 ns MD Simulation of this compound in Water

| Conformer | Hydroxyl Orientation | Population (%) | Average Ring Pucker Amplitude (Å) | Key Dihedral Angle (C3-C4-O-H) (degrees) |

| Half-Chair 1 | Equatorial | 75 | 0.45 | 175 ± 15 |

| Half-Chair 2 | Axial | 20 | 0.48 | 60 ± 20 |

| Twist-Boat | - | 5 | 0.62 | Variable |

Note: The data presented in this table is hypothetical and intended to be illustrative of typical results from a molecular dynamics simulation.

The results from such simulations would likely indicate a strong preference for the half-chair conformation with the hydroxyl group in the equatorial position to minimize steric clashes. However, the axial conformer may be stabilized to some extent by favorable intramolecular interactions. The twist-boat conformation, being of higher energy, would be expected to be a transient state.

Topological Analysis of Electron Density (e.g., Atoms in Molecules Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding and structure. wikipedia.org This approach is based on the topology of the electron density, ρ(r), where critical points in the density reveal the locations of atoms, bonds, rings, and cages.

For this compound, a QTAIM analysis would be performed on the electron density obtained from high-level quantum mechanical calculations, such as Density Functional Theory (DFT). The analysis would focus on identifying the bond critical points (BCPs) for all covalent bonds and any potential non-covalent interactions. The properties at these BCPs, such as the electron density (ρ(rb)), its Laplacian (∇²ρ(rb)), and the total energy density (H(rb)), provide quantitative measures of the bond strength and nature.

C-S Bonds: The C-S bonds are expected to exhibit topological parameters indicative of a polar covalent bond, with a lower electron density at the BCP compared to C-C bonds, reflecting the larger size of the sulfur atom.

C=C Double Bond: The C=C bond will be characterized by a high value of ρ(rb) and a negative Laplacian, indicating a significant accumulation of electron density, which is typical for a shared interaction.

C-O and O-H Bonds: These bonds will show significant polarity, with the BCP displaced towards the more electronegative oxygen atom. The Laplacian of the electron density at the BCPs will be large and negative.

Intramolecular Interactions: QTAIM can also reveal weaker, non-covalent interactions, such as a potential intramolecular hydrogen bond between the hydroxyl hydrogen and the sulfur atom in the axial conformer. This would be evidenced by a bond path connecting the hydrogen and sulfur atoms, with the corresponding BCP having a low electron density and a positive Laplacian.

Table 2: Hypothetical QTAIM Parameters for Selected Bonds in the Equatorial Half-Chair Conformer of this compound

| Bond | Electron Density, ρ(rb) (a.u.) | Laplacian, ∇²ρ(rb) (a.u.) | Total Energy Density, H(rb) (a.u.) | Bond Character |

| C2-S1 | 0.185 | +0.052 | -0.098 | Polar Covalent |

| C6-S1 | 0.190 | +0.048 | -0.102 | Polar Covalent |

| C4-O | 0.330 | -0.950 | -0.450 | Polar Covalent |

| O-H | 0.360 | -1.850 | -0.620 | Polar Covalent |

| C5=C6 | 0.345 | -0.890 | -0.480 | Covalent (Double) |

| C3-C4 | 0.250 | -0.550 | -0.210 | Covalent (Single) |

Note: The data presented in this table is hypothetical and based on typical values for similar chemical bonds analyzed using QTAIM. unne.edu.ar The values are for illustrative purposes.

The topological analysis of the electron density provides a detailed and quantitative picture of the bonding in this compound, complementing the dynamic picture obtained from molecular dynamics simulations. Together, these computational methods offer a comprehensive understanding of the structure, stability, and bonding of this important heterocyclic compound.

Applications in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The structural attributes of 3,6-dihydro-2H-thiopyran-4-ol allow for a variety of chemical transformations, rendering it a useful precursor for diverse classes of organic molecules. Its utility is particularly notable in the synthesis of chiral compounds, fused heterocyclic systems, and for the generation of molecular libraries for drug discovery.

Chiral tetrahydrothiopyrans are significant structural motifs in numerous biologically active compounds. The conversion of racemic this compound into enantiomerically pure or enriched tetrahydrothiopyrans represents a key synthetic challenge. Methodologies to achieve this transformation include enzymatic kinetic resolution of the racemic alcohol or the asymmetric reduction of the corresponding ketone, tetrahydro-4H-thiopyran-4-one.

Organocatalytic approaches have emerged as powerful tools for the asymmetric synthesis of chiral tetrahydrothiopyrans. For instance, domino reactions employing chiral secondary amine catalysts can facilitate the enantioselective formation of highly functionalized tetrahydrothiophenes and tetrahydrothiopyrans from acyclic precursors. researchgate.net While direct asymmetric hydrogenation of the double bond in this compound is challenging, the corresponding ketone, which can be readily obtained by oxidation of the alcohol, is a viable substrate for asymmetric reduction. Catalytic asymmetric transfer hydrogenation, often employing chiral transition-metal complexes, is a widely used method for the enantioselective reduction of ketones to chiral secondary alcohols. mdpi.com

Table 1: Asymmetric Synthesis Approaches to Chiral Tetrahydrothiopyran (B43164) Derivatives

| Method | Description | Key Features |

|---|---|---|

| Organocatalytic Domino Reactions | Multi-step one-pot reactions catalyzed by small chiral organic molecules to construct the tetrahydrothiopyran ring with high enantioselectivity. researchgate.net | High atom economy, mild reaction conditions, access to complex structures. |

The this compound scaffold serves as a valuable starting point for the construction of more complex, fused heterocyclic systems. These fused rings are of significant interest in medicinal chemistry due to their diverse biological activities. The reactivity of the double bond and the hydroxyl group can be harnessed to build additional rings onto the thiopyran framework.

For example, derivatives of this compound can be utilized in the synthesis of thiopyrano[2,3-d]thiazoles. nih.gov These fused heterocycles have been investigated for their potential as anti-inflammatory, antibacterial, and anticancer agents. nih.govnih.gov The synthesis often involves a hetero-Diels-Alder reaction where a thiopyran derivative acts as the dienophile or is formed in situ. nih.gov Another important class of fused heterocycles accessible from thiopyran precursors are thiopyrano[4,3-b]pyridines. nih.gov The synthesis of such compounds can be achieved through multi-component reactions involving a thiopyran-4-one derivative, which is accessible from this compound via oxidation.

Table 2: Examples of Fused Heterocycles Derived from Thiopyran Precursors

| Fused Heterocycle | Synthetic Approach | Potential Applications |

|---|---|---|

| Thiopyrano[2,3-d]thiazoles | Hetero-Diels-Alder reaction of thiopyran derivatives. nih.govnih.gov | Anti-inflammatory, antibacterial, anticancer. nih.govnih.gov |

Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of large numbers of diverse molecules for high-throughput screening. ijpsr.com The this compound scaffold is well-suited for the generation of combinatorial libraries due to the presence of multiple functional groups that can be readily diversified. Solid-phase organic synthesis (SPOS) is a common technique used in combinatorial chemistry, where molecules are built on a solid support, facilitating purification and automation. crsubscription.com

The hydroxyl group of this compound can be used as a point of attachment to a solid support, allowing for subsequent chemical modifications to the thiopyran ring. Alternatively, the scaffold can be modified in solution and then attached to the solid phase. The double bond can be functionalized through various reactions, such as epoxidation, dihydroxylation, or addition reactions, to introduce diversity. The sulfur atom can also be oxidized to the corresponding sulfoxide (B87167) or sulfone, further expanding the chemical space of the library. Such libraries of thiopyran derivatives can then be screened for biological activity, potentially leading to the discovery of new drug candidates. rsc.orgsemanticscholar.org

Role in Methodological Development

Beyond its application as a building block, this compound and its derivatives have been instrumental in the development and investigation of new synthetic methods and reaction pathways.

The unique reactivity of the 3,6-dihydro-2H-thiopyran ring system has led to the discovery of novel chemical transformations. One such example is the iodo-oxyacylation reaction of functionalized 3,6-dihydro-2H-thiopyrans. researchgate.net This reaction, which involves treating the dihydrothiopyran with N-iodosuccinimide in the presence of a carboxylic acid, results in a stereospecific ring contraction to form poly-functionalized thiolanes. researchgate.net This unexpected rearrangement provides a new pathway to five-membered sulfur-containing heterocycles from six-membered precursors.

The synthesis of the 3,6-dihydro-2H-thiopyran ring itself has also been the subject of methodological development. A notable example is the [5+1] annulation of vinylthiiranes and α-diazo-β-diketones, which provides a route to functionalized 3,6-dihydro-2H-thiopyrans under copper catalysis and microwave irradiation. nih.gov

The development of stereoselective reactions is a cornerstone of modern organic synthesis, and this compound provides a useful platform for such investigations. The hydroxyl group can act as a directing group, influencing the stereochemical outcome of reactions at other positions on the ring. For example, the stereoselective reduction of the corresponding ketone, tetrahydro-4H-thiopyran-4-one, can be influenced by the presence of adjacent functional groups, leading to the preferential formation of one diastereomer.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The primary route to the 3,6-dihydro-2H-thiopyran scaffold is the thia-Diels-Alder reaction. researchgate.net However, future research should focus on developing more sustainable and efficient methodologies for the synthesis of the 4-ol derivative specifically.

Key Research Objectives:

Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure 3,6-dihydro-2H-thiopyran-4-ol is a critical goal. This would unlock its potential as a chiral building block for pharmaceuticals and other bioactive molecules.

Green Chemistry Approaches: Current synthetic methods often rely on traditional organic solvents and reagents. Future work should explore the use of greener solvents, such as water or deep eutectic solvents, and catalyst-free, multicomponent reactions to improve the environmental footprint of the synthesis. iau.irrsc.org

Flow Chemistry: Photochemical generation of thioaldehydes for in situ thia-Diels-Alder reactions has shown promise in continuous flow systems. researchgate.net Adapting these flow technologies for the synthesis of this compound could offer higher yields, improved safety, and easier scalability compared to batch processes.

Novel Annulation Strategies: Beyond the conventional [4+2] cycloaddition, exploring alternative strategies like the [5+1] annulation of vinylthiiranes with α-diazo-β-diketones could provide new pathways to highly functionalized thiopyran rings. nih.gov

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely inferred from its constituent functional groups, but the interplay between these groups could lead to novel chemical transformations.

Potential Areas of Exploration:

Hydroxyl Group Manipulation: The secondary alcohol at the C4 position is a key handle for derivatization. Future studies could explore its conversion to various functional groups (esters, ethers, azides) to create a library of novel thiopyran derivatives for biological screening.

Alkene and Sulfide (B99878) Reactivity: The reactivity of the endocyclic double bond and the sulfur atom has not been systematically studied. Investigations into reactions such as stereoselective epoxidation, dihydroxylation, or oxidation of the sulfur to sulfoxide (B87167) or sulfone would expand the synthetic utility of the core structure.

Ring-Contraction and Ring-Opening Reactions: Research into controlled ring contractions could yield functionalized five-membered thiolane derivatives. researchgate.net Conversely, ring-opening reactions, potentially through aminolysis or thiolysis, could provide access to linear amido-thiols or thioesters, which are valuable intermediates in peptide and polymer chemistry. nih.gov

Rearrangement Reactions: The potential for rearrangements, such as the thio-Claisen rearrangement observed in related sulfur heterocycles, could lead to the regioselective synthesis of novel fused ring systems. rsc.org

Advanced Spectroscopic and Computational Characterization of Conformational Dynamics

The non-planar structure of the 3,6-dihydro-2H-thiopyran ring means it can adopt several conformations, such as chair and twist-boat forms. The position and orientation (axial vs. equatorial) of the hydroxyl group at C4 will significantly influence the conformational equilibrium and, consequently, the molecule's reactivity and biological activity.

Advanced computational and experimental techniques are needed for a precise understanding of these dynamics.

Future Research Directions:

High-Level Computational Studies: While Density Functional Theory (DFT) is a powerful tool, higher-level ab initio methods could provide more accurate energy calculations for the different conformers and the transition states between them. scispace.com Such studies, incorporating solvent effects, would clarify the conformational landscape. beilstein-journals.org

Variable-Temperature NMR Spectroscopy: Experimental validation of computational models can be achieved through variable-temperature NMR studies. These experiments can determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) of the conformational equilibrium.

Solid-State Analysis: Single-crystal X-ray diffraction is essential for unambiguously determining the preferred conformation in the solid state and understanding intermolecular interactions like hydrogen bonding. mdpi.com

| Method | Basis Set | Objective | Anticipated Outcome |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-311+G(d,p) | Geometry optimization and relative energy calculation of conformers (chair, twist-boat). | Identification of the lowest energy conformer and the energy barrier for interconversion. |

| Møller–Plesset perturbation theory (MP2) | aug-cc-pVTZ | Higher accuracy energy calculations to refine DFT results. | More precise values for conformational free energies. |

| Natural Bond Orbital (NBO) Analysis | B3LYP/6-311+G(d,p) | Investigate hyperconjugative and steric interactions. | Understanding the electronic factors that stabilize specific conformations (e.g., anomeric effects involving the sulfur atom). |

| Quantum Theory of Atoms in Molecules (QTAIM) | B3LYP/6-311+G(d,p) | Analyze intramolecular hydrogen bonding and other weak interactions. | Elucidation of subtle interactions influencing conformational preference. |

Application in Emerging Fields of Chemical Synthesis

The structural features of this compound make it a promising candidate for applications beyond traditional organic synthesis.

Emerging Applications:

Medicinal Chemistry: Thiopyran cores are present in numerous biologically active compounds with anticancer, antibacterial, and anti-inflammatory properties. nih.govrsc.org The 4-hydroxy derivative is an ideal starting point for creating diverse molecular scaffolds for drug discovery programs, particularly for synthesizing thiopyran-fused heterocycles. researchgate.net

Functional Materials: The sulfur atom can be used to coordinate with metal surfaces or nanoparticles. Derivatives of this compound could be investigated for applications in materials science, such as the development of self-assembled monolayers or functional polymers.

Chemical Biology: As a versatile building block, it could be used to synthesize chemical probes to study biological processes, leveraging the unique properties of the sulfur-containing heterocycle.

Q & A

Q. What are the standard synthetic routes for preparing 3,6-dihydro-2H-thiopyran-4-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via reduction of tetrahydrothiopyran-4-one using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, NaBH₄ in methanol at 0–5°C yields the alcohol with >95% efficiency. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize side products like over-reduced derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H NMR (δ 4.50–4.70 ppm for hydroxyl proton, δ 2.80–3.20 ppm for thiopyran ring protons) and ¹³C NMR (δ 70–75 ppm for C-OH) .

- IR spectroscopy : Strong absorption at ~3200–3400 cm⁻¹ (O-H stretch) and 1050–1100 cm⁻¹ (C-S stretch) .

- Mass spectrometry : Molecular ion peak at m/z 118.20 (C₅H₁₀OS) .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (e.g., N₂) at 2–8°C in airtight containers. Avoid prolonged exposure to light or moisture, as the hydroxyl group may oxidize to form tetrahydrothiopyran-4-one. Purity should be verified via HPLC (≥97%) before use in sensitive reactions .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for thiopyran derivatives be resolved?

Contradictions in bond angles or ring conformations (e.g., C-S-C vs. C-O-C in analogous oxygen compounds) require high-resolution X-ray crystallography. For instance, studies on similar derivatives (e.g., 2-phenyltetrahydrothiopyran-4-ol) reveal sulfur’s larger atomic radius distorts the ring geometry compared to oxygen analogs. Computational modeling (DFT) can validate experimental data .

Q. What strategies mitigate side reactions during functionalization of this compound?

Protecting the hydroxyl group (e.g., silylation with TBDMSCl) prior to reactions like sulfonation or alkylation reduces unwanted oxidation. For example, TBDMS-protected derivatives show >90% selectivity in Mitsunobu reactions to form ethers . Kinetic studies (e.g., in situ FTIR) help identify optimal reaction windows to avoid ring-opening byproducts .

Q. How does the compound’s stability vary under extreme pH or thermal conditions?

Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) reveals degradation pathways:

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a precursor for antihistamine agents (e.g., 4-hydroxyl-1-methyltetrahydrothiopyranium iodide) via quaternization with methyl iodide. Biological activity assays (e.g., histamine H₁ receptor binding) show IC₅₀ values <10 µM for optimized derivatives .

Q. How can computational methods predict reactivity in thiopyran-based systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model sulfur’s electron-withdrawing effects on ring strain and nucleophilicity. Transition state analysis for SN2 reactions at the hydroxyl-bearing carbon aligns with experimental activation energies (ΔG‡ ≈ 25–30 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.